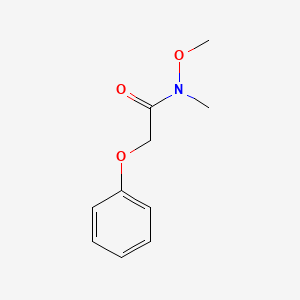

N-methoxy-N-methyl-2-phenoxyacetamide

Description

Contextualization within Amide Chemistry

Amides are a cornerstone functional group in organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. N-methoxy-N-methyl-2-phenoxyacetamide is a tertiary amide, as the nitrogen atom is bonded to three carbon atoms (one from the carbonyl group and two from the methyl and methoxyacetyl groups, respectively). Its structure, which combines an ether linkage (phenoxy) and the specialized amide group, makes it a multifunctional molecule. The presence of the N-methoxy-N-methyl substitution pattern distinguishes it from simpler amides and imparts unique reactivity.

Significance of Weinreb Amides in Organic Synthesis

The N-methoxy-N-methylamide functional group is known in organic chemistry as a Weinreb-Nahm amide, or more commonly, a Weinreb amide. numberanalytics.com Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety has become an indispensable tool for the synthesis of ketones and aldehydes. numberanalytics.comwikipedia.org

The primary advantage of the Weinreb amide is its ability to react with organometallic reagents, such as Grignard or organolithium reagents, in a controlled manner to produce a ketone after workup. wikipedia.orgorientjchem.org In contrast, the reaction of these powerful nucleophiles with other acylating agents like esters or acid chlorides typically leads to "over-addition," where a second equivalent of the nucleophile adds to the initially formed ketone, resulting in a tertiary alcohol. wikipedia.orgorganic-chemistry.org

The success of the Weinreb amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. organic-chemistry.orgnih.gov This intermediate is stable under the reaction conditions and does not collapse to a ketone until an aqueous workup is performed. organic-chemistry.org This prevents the undesired second addition of the organometallic reagent. nih.gov

Weinreb amides are versatile and can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, esters, and lactones, typically by reacting them with N,O-dimethylhydroxylamine or its hydrochloride salt. wikipedia.orgorientjchem.org Their stability and predictable reactivity have cemented their role as a crucial functional group in the construction of complex molecules, including natural products and pharmaceuticals. numberanalytics.com In recent years, they have also been explored as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov

Overview of Phenoxyacetamide Derivatives in Chemical Research

The phenoxyacetamide core structure is a significant scaffold that has garnered considerable attention in chemical and pharmaceutical research. tandfonline.comresearchgate.net This class of compounds is explored for a diverse range of potential biological activities. tandfonline.com

Research has demonstrated that derivatives of phenoxyacetamide are associated with a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antiviral, and insecticidal activities. tandfonline.comnih.gov

For instance, studies have shown that introducing halogen or nitro groups to the phenoxyacetamide structure can enhance anti-inflammatory and analgesic functions. nih.gov

Other research efforts have focused on synthesizing novel phenoxyacetamide derivatives to act as potential insecticidal agents against agricultural pests like the cotton leafworm, Spodoptera littoralis. tandfonline.comresearchgate.netingentaconnect.com

Further studies have synthesized and evaluated new phenoxyacetamide derivatives for their antimicrobial activity against various bacteria and fungi. nih.gov

The synthesis of these derivatives often involves coupling a substituted phenol (B47542) with a haloacetamide, or building the molecule through multi-step sequences. nih.govnih.gov The broad interest in this structural motif highlights its importance as a template in the design and discovery of new functional molecules.

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 91012-53-2 | C₁₀H₁₃NO₃ | Subject of the article |

| N,O-Dimethylhydroxylamine | 6638-79-5 | C₂H₇NO | Reagent for Weinreb amide synthesis |

| Acetyl chloride | 75-36-5 | C₂H₃ClO | Reagent for amide synthesis |

| N-methoxy-N-methylacetamide | 78191-00-1 | C₄H₉NO₂ | A simple Weinreb amide |

| N-(4-methoxyphenyl)-2-chloroacetamide | 5825-78-5 | C₉H₁₀ClNO₂ | Reagent for phenoxyacetamide synthesis |

| (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | 7299-40-3 | C₁₅H₁₂O₂ | Intermediate in phenoxyacetamide synthesis |

| 4-hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | Reagent for chalcone (B49325) synthesis |

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(13-2)10(12)8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSAFEIBRFIVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920009 | |

| Record name | N-Methoxy-N-methyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91012-53-2 | |

| Record name | N-Methoxy-N-methyl-2-phenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91012-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetohydroxamic acid, N,O-dimethyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091012532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methoxy-N-methyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methoxy N Methyl 2 Phenoxyacetamide and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on the efficient conversion of phenoxyacetic acid derivatives into the target Weinreb amide, N-methoxy-N-methyl-2-phenoxyacetamide.

One-Pot Conversion from Carboxylic Acids utilizing Phosphorus Oxychloride (POCl₃)

A facile and efficient one-pot method for synthesizing Weinreb amides involves the use of phosphorus oxychloride (POCl₃) as a coupling reagent. rsc.orgwjpr.net This approach allows for the direct conversion of carboxylic acids, including sterically hindered variants and those with various functional groups, into their corresponding N-methoxy-N-methylamides in excellent yields. wjpr.net

The reaction proceeds by activating the carboxylic acid with POCl₃ in the presence of a base, such as Hünig's base (N,N-diisopropylethylamine), in a suitable solvent like dichloromethane (B109758) at room temperature. wjpr.netniscpr.res.in The POCl₃-mediated condensation is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate, which enhances the reactivity of the carboxyl group. niscpr.res.in This activated intermediate is then readily attacked by N,O-dimethylhydroxylamine (or its hydrochloride salt) to form the stable Weinreb amide. rsc.orgresearchgate.net This method is valued for its mild conditions and operational simplicity. rsc.org

Table 1: One-Pot Synthesis of Weinreb Amides using POCl₃ This table illustrates representative conditions for the POCl₃-mediated synthesis of Weinreb amides from carboxylic acids.

| Carboxylic Acid | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| General Carboxylic Acids | POCl₃, N,O-dimethylhydroxylamine hydrochloride, Hünig's base | Dichloromethane | Room Temperature | Excellent | wjpr.net |

| General Carboxylic Acids | POCl₃, DMAP, Amine | Not specified | Mild conditions | Good | rsc.orgresearchgate.net |

| Homopeptides | POCl₃ | Not specified | One-pot reaction | Quantitative (for certain conjugates) | nih.gov |

Condensation Reactions with N,O-Dimethylhydroxylamine Hydrochloride

The most prevalent method for synthesizing Weinreb amides is the condensation of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. numberanalytics.comtutorchase.com This transformation requires the activation of the carboxylic acid's carboxyl group, which is achieved using a wide variety of peptide coupling reagents. wikipedia.orgsemanticscholar.org

The process generally involves reacting the carboxylic acid with the coupling agent to form a highly reactive intermediate, such as a mixed anhydride or an active ester. orientjchem.orgtutorchase.com This intermediate is then subjected to nucleophilic attack by N,O-dimethylhydroxylamine to yield the desired amide. tutorchase.com A multitude of coupling agents have been successfully employed for this purpose, offering chemists a range of options based on substrate compatibility, reaction conditions, and cost. orientjchem.orgsemanticscholar.org

Common classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. tutorchase.compeptide.combachem.com

Triazine Derivatives : Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have proven effective. orientjchem.org

Phosphonium and Aminium/Uronium Salts : Reagents like HBTU, TBTU, HATU, and PyBOP are highly efficient and widely used in peptide synthesis and can be applied to Weinreb amide formation. numberanalytics.compeptide.comacs.org

Other Reagents : N,N'-Carbonyldiimidazole (CDI) is another effective activating agent, valued for its clean reaction byproducts. semanticscholar.orgresearchgate.net Combinations like triphenylphosphine/iodine have also been reported for this transformation. nih.gov

Table 2: Selected Coupling Reagents for Weinreb Amide Synthesis This table highlights various reagents used to facilitate the condensation of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride.

| Coupling Reagent Class | Specific Example(s) | Typical Additive/Base | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, NMM, DIPEA | tutorchase.compeptide.combachem.com |

| Triazine Derivatives | CDMT, DMT-MM | NMM | orientjchem.org |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIPEA, HOBt/HOAt | numberanalytics.compeptide.com |

| Imidazolium | CDI | NMM | semanticscholar.orgresearchgate.net |

| Phosphonium Salts | PyAOP, PyBOP | DIPEA | peptide.combachem.com |

| Phosphine-Based | PPh₃/I₂ | iPr₂NEt | nih.gov |

Precursor and Intermediate Roles in Multi-Step Syntheses

In addition to direct amidation, the synthesis of this compound can be approached by first constructing the core phenoxyacetamide scaffold and then installing the Weinreb amide functionality, or by using the Weinreb amide as a key intermediate in a larger synthetic sequence.

Utilization of Phenols and Haloacetamides in Phenoxyacetamide Scaffold Construction

The characteristic ether linkage in the phenoxyacetamide scaffold is commonly formed via the Williamson ether synthesis. wikipedia.orgbyjus.com This classic and robust Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this translates to the reaction of a phenoxide ion with an N-methoxy-N-methyl-2-haloacetamide, such as 2-chloro-N-methoxy-N-methylacetamide. nbinno.comsigmaaldrich.com

The reaction begins with the deprotonation of a phenol (B47542) using a suitable base to form the more nucleophilic phenoxide. edubirdie.comyoutube.com For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (B78521) are often sufficient. youtube.com The resulting phenoxide then attacks the electrophilic carbon of the haloacetamide, displacing the halide and forming the desired ether bond. wikipedia.org The reaction works best with primary alkyl halides, making N-methoxy-N-methyl-2-haloacetamides ideal substrates. byjus.commasterorganicchemistry.com This method is highly versatile, allowing for the synthesis of a wide array of analogues by varying the substituents on the starting phenol.

The key haloacetamide intermediate, 2-chloro-N-methoxy-N-methylacetamide, is a versatile building block in its own right, used in the synthesis of various biologically active molecules. nbinno.comsigmaaldrich.com

Formation from Carvacroxyacetic Acid Derivatives

The synthetic methods described for the direct conversion of carboxylic acids to Weinreb amides are fully applicable to more complex substrates, such as phenoxyacetic acids derived from specific natural phenols. Carvacrol (2-methyl-5-isopropylphenol) can be converted to carvacroxyacetic acid through reaction with a haloacetic acid via the Williamson ether synthesis.

This carvacroxyacetic acid derivative then serves as the carboxylic acid precursor for the subsequent amidation reaction. Utilizing the conditions outlined in Section 2.1, such as activation with a peptide coupling reagent or POCl₃ followed by reaction with N,O-dimethylhydroxylamine hydrochloride, would yield the corresponding Weinreb amide, N-methoxy-N-methyl-2-((2-methyl-5-isopropyl)phenoxy)acetamide. This demonstrates the robustness and broad scope of Weinreb amide synthesis methodologies for creating structurally diverse analogues.

Emerging Synthetic Approaches

While traditional coupling methods remain prevalent, research continues to yield novel and more efficient strategies for the synthesis of Weinreb amides.

Palladium-catalyzed carbonylative coupling reactions represent a significant advancement. oup.comrsc.org These methods can form Weinreb amides directly from aryl halides or triflates. For example, the aminocarbonylation of aryl halides with N,O-dimethylhydroxylamine under an atmosphere of carbon monoxide, catalyzed by a palladium complex, provides a direct route to aryl Weinreb amides. wikipedia.orgunito.it Another approach involves the palladium-catalyzed coupling of N-methoxy-N-methylcarbamoyl chloride with organometallic reagents. oup.com These methods offer alternative pathways that can be advantageous for specific substrates or for convergent synthetic strategies. nih.gov

Flow chemistry is also being applied to the synthesis of ketones from Weinreb amides. acs.org Continuous flow systems allow for the safe generation and immediate use of highly reactive reagents, such as organosodium compounds, which can then be reacted with Weinreb amides to produce ketones in high yields. While this specific application focuses on the reaction of Weinreb amides, the principles of flow chemistry are being increasingly adapted for the synthesis of these amides as well, offering benefits in terms of safety, scalability, and reaction control.

Novel reagent development continues to provide new tools for amide synthesis. This includes the development of new coupling reagents and the use of polymer-supported reagents to simplify product purification and enable parallel synthesis. nih.govcmu.edu For instance, solid-phase synthesis techniques utilizing a supported Weinreb amide resin have been developed to facilitate the parallel synthesis of aldehydes and ketones, which are direct products of Weinreb amide reduction or reaction with organometallics. cmu.edu

Metal-Catalyzed Coupling Reactions (e.g., Rhodium(III)-catalyzed cyclization)

Rhodium(III)-catalyzed reactions are a powerful tool for C-H activation and functionalization. researchgate.net In the context of N-phenoxyacetamides, the N-phenoxy group can act as an oxidizing directing group, facilitating redox-neutral coupling reactions. researchgate.netsciengine.com This approach allows for the direct formation of C-C and C-heteroatom bonds, streamlining synthetic pathways. acs.org

Researchers have developed Rh(III)-catalyzed cascade reactions involving N-phenoxyacetamides and various coupling partners. For instance, coupling with propiolates under mild conditions can produce benzofuran-2(3H)-ones with an exocyclic enamino motif, showing high regio- and stereoselectivity. lookchem.com The reaction proceeds through a proposed mechanism involving C-H functionalization, isomerization, and subsequent lactonization. lookchem.combohrium.com The choice of catalyst, solvent, and additives can influence the reaction's outcome, with catalysts like [Cp*RhCl2]2 being commonly employed. lookchem.com

Similarly, the reaction of N-phenoxyacetamides with alkynes can be tuned to selectively yield either ortho-hydroxyphenyl-substituted enamides or cyclized benzofurans. researchgate.net Furthermore, a Rh(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates has been achieved, providing access to benzofuran-2(3H)-ones bearing exocyclic enamino motifs with exclusive Z configuration selectivity. lookchem.combohrium.com The versatility of this methodology is highlighted by its compatibility with a range of functional groups on the N-phenoxyacetamide substrate. lookchem.com For example, substrates with both electron-donating and electron-withdrawing groups on the aromatic ring react smoothly, although reaction conditions may need to be optimized. lookchem.com The reaction can also be extended to substrates with different substitution patterns, such as meta-substituted N-phenoxyacetamides, which exhibit excellent regioselectivity. lookchem.com

The table below summarizes the outcomes of Rh(III)-catalyzed reactions on various N-phenoxyacetamide analogues.

| Catalyst | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| [CpRhCl2]2 | N-phenoxyacetamide | Phenylpropiolate | (Z)-3-(1-aminoethylidene)benzofuran-2(3H)-one | 85% | lookchem.com |

| [CpRhCl2]2 | 4-Methyl-N-phenoxyacetamide | Phenylpropiolate | 5-Methyl-(Z)-3-(1-aminoethylidene)benzofuran-2(3H)-one | 88% | lookchem.com |

| [CpRhCl2]2 | 4-Methoxy-N-phenoxyacetamide | Phenylpropiolate | 5-Methoxy-(Z)-3-(1-aminoethylidene)benzofuran-2(3H)-one | 92% | lookchem.com |

| [CpRhCl2]2 | 4-Fluoro-N-phenoxyacetamide | Phenylpropiolate | 5-Fluoro-(Z)-3-(1-aminoethylidene)benzofuran-2(3H)-one | 75% | lookchem.com |

| [Cp*CyRh(OAc)2] | N-phenoxyacetamide | Enynone | Furylated 2-alkenylphenol | N/A | researchgate.net |

Intramolecular Rearrangements for C-H Amidation (Relevance to N-Phenoxyarylamides)

An alternative to metal-catalyzed reactions is the intramolecular rearrangement of N-phenoxyarylamides for ortho-C-H amidation of phenols. acs.orgnih.gov This methodology offers a streamlined approach to synthesizing ortho-amide phenol compounds with 100% atom economy. acs.org A significant advantage of this method is that it can proceed under mild basic conditions, or even without a base, thereby avoiding the use of expensive and harsh reagents like transition-metal catalysts or strong acids that were previously required. acs.orgnih.gov

The reaction involves the rearrangement of N-phenoxybenzamide derivatives, where a variety of substrates with different electronic properties react efficiently. acs.orgnih.gov The regioselectivity predominantly favors the ortho-position of the phenol ring. acs.orgnih.gov Mechanistic studies, including intermolecular cross-experiments, have confirmed that the rearrangement occurs intramolecularly. acs.org Evidence from radical trapping experiments suggests that the homolysis of the N–O bond is a probable key step in the reaction mechanism. acs.org However, it was noted that N-phenoxyalkylamides, such as N-phenoxy acetamide (B32628), were not capable of undergoing this rearrangement, indicating that an aromatic or unsaturated group is crucial for the process to occur. acs.org

This approach represents a significant advancement in C-H functionalization, providing a more sustainable and efficient route for the synthesis of valuable phenolic compounds. acs.org

The table below presents data on the intramolecular rearrangement of various N-phenoxyarylamide substrates.

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(p-tolyloxy)benzamide | K2CO3 | DMSO | 100 | 95% | acs.org |

| N-(4-methoxyphenoxy)benzamide | K2CO3 | DMSO | 100 | 96% | acs.org |

| N-(4-chlorophenoxy)benzamide | K2CO3 | DMSO | 100 | 85% | acs.org |

| N-(4-bromophenoxy)benzamide | K2CO3 | DMSO | 100 | 81% | acs.org |

| N-(naphthalen-2-yloxy)benzamide | K2CO3 | DMSO | 100 | 88% | acs.org |

Computational and Theoretical Investigations of N Methoxy N Methyl 2 Phenoxyacetamide

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for predicting the properties of molecules. mdpi.comresearchgate.net This method is used to determine the electronic structure and optimized geometry, as well as to perform further analyses that shed light on the molecule's characteristics.

Electronic Structure and Molecular Geometry Optimization

The first step in the computational analysis of N-methoxy-N-methyl-2-phenoxyacetamide involves the optimization of its molecular geometry. This process uses DFT methods, such as the B3LYP functional combined with a high-level basis set like 6-311++G(3df, 3pd), to find the lowest energy arrangement of the atoms. researchgate.net The optimization provides crucial data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule.

The electronic structure of a molecule is fundamentally linked to its geometry. For derivatives of N-(2-benzoyl-phenyl) oxalyl, DFT calculations have been successfully used to determine their quantum theoretical properties. researchgate.net Similarly, for 2-methoxy-4,6-diphenylnicotinonitrile, DFT has been applied to predict structural properties and provide insights into the molecular landscape and electronic features. nih.gov These calculations reveal the distribution of electrons within the molecule, which is essential for understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical values expected from DFT calculations; actual values depend on the specific computational method and basis set used.

| Parameter | Bond | Typical Value (Å or °) |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 Å |

| C-N (Amide) | ~1.37 Å | |

| N-O | ~1.40 Å | |

| C-O (Ether) | ~1.38 Å | |

| Bond Angle (°) | O=C-N | ~121° |

| C-N-O | ~112° | |

| C-O-C (Ether) | ~118° |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netpku.edu.cn

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net In computational studies, the energies of these orbitals are calculated to predict how the molecule will interact with other species. pku.edu.cn For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO is likely centered on the electron-accepting acetamide (B32628) portion of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative for similar organic molecules and serve as an example.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | LUMO - HOMO; indicates chemical stability and reactivity. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.com It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with intuitive Lewis structures. faccts.dewisc.edu

For related N-methoxy-N-methylacetamides, NBO analysis has been crucial in explaining conformational preferences. researchgate.net The analysis reveals key intramolecular hyperconjugative interactions, which involve charge transfer from occupied (donor) orbitals to unoccupied (acceptor) orbitals. A significant interaction in these systems is the nN → π*CO, where the lone pair on the nitrogen atom donates electron density to the antibonding orbital of the carbonyl group. This interaction is a primary factor in stabilizing the gauche conformers. researchgate.net However, this stabilizing effect is counteracted by repulsive Coulombic interactions between electronegative atoms that are brought into close proximity in certain conformations. researchgate.net The balance between these stabilizing orbital interactions and destabilizing repulsive forces ultimately determines the molecule's preferred shape. researchgate.net

Table 3: Key NBO Interactions in this compound (Illustrative) Based on findings for structurally similar Weinreb amides. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|

| n(N) | π(C=O) | High | Stabilizes gauche conformers through electron delocalization. |

| n(O)phenoxy | π(C=O) | Moderate | Contributes to the overall electronic stability. |

| σ(C-H) | σ*(C-N) | Low | Minor hyperconjugative interactions contributing to stability. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. wolfram.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netmdpi.com

The MEP map is colored to represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The oxygen of the phenoxy group would also exhibit a negative potential. manipal.edu Conversely, positive potential regions (blue) would be located around the hydrogen atoms, particularly those of the methyl groups. This visual representation of charge distribution is fundamental for understanding how the molecule interacts with other chemical species. researchgate.net

Conformational Analysis and Dynamics

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations that can interconvert. Conformational analysis studies the energetics and stability of these different arrangements. lumenlearning.com

Identification and Relative Stability of Conformers (e.g., gauche conformers, diastereomers)

For this compound, theoretical studies have identified the existence of different stable conformers, primarily cis and gauche forms, which are defined by the dihedral angle around the C-C bond adjacent to the carbonyl group. researchgate.net

Gauche (g) Conformer: In this arrangement, the phenoxy group is positioned at a dihedral angle of approximately 60° relative to the carbonyl group.

Cis (c) Conformer: Here, the phenoxy group is eclipsed or nearly eclipsed with the carbonyl group (dihedral angle near 0°).

DFT calculations have shown that the relative stability of these conformers is influenced by their environment. researchgate.net In the gas phase, the gauche conformer is found to be more stable and thus more populated. However, in non-polar solvents, the preference shifts, and the cis conformer becomes more abundant. researchgate.net This shift is attributed to the delicate balance between stabilizing orbital interactions, which favor the gauche form, and repulsive electrostatic forces that destabilize it. researchgate.net The solvent can modulate these interactions, leading to a change in the conformational equilibrium.

Table 4: Relative Stability of Conformers for this compound Based on studies of related 2-substituted N-methoxy-N-methylacetamides. researchgate.net

| Conformer | Environment | Relative Population | Primary Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Gauche | Gas Phase | Predominant | Stabilized by nN → π*CO orbital interaction. |

| Cis | Non-polar Solvent | Predominant | Favored as solvent mitigates repulsive Coulombic interactions present in the gauche form. |

Role of Solvent Effects on Conformational Preferences

Theoretical studies on this compound, a member of the 2-substituted N-methoxy-N-methylacetamides, have elucidated the delicate balance that governs its conformational preferences. science.govwikipedia.org Calculations performed using the B3LYP/6-311++G(3df, 3pd) level of theory indicate the existence of two primary conformers: cis and gauche. science.govwikipedia.org

In the gas phase, the gauche conformer is predicted to be more populated than the cis conformer. science.govwikipedia.org However, the introduction of a solvent significantly influences this equilibrium. The Self-Consistent Isokinetic (SCI-PCM) model calculations have been employed to understand the solvent effects. science.govwikipedia.org These calculations show that in a non-polar solvent like n-hexane, the population of the cis conformer becomes more abundant. science.govwikipedia.org This shift in conformational preference highlights the critical role of the solvent environment in stabilizing the different spatial arrangements of the molecule.

The stability of these conformers is dictated by a complex interplay of orbital and Coulombic interactions. Natural Bond Orbital (NBO) analysis reveals that the nN→πCO orbital interaction is a primary factor in stabilizing the gauche conformer to a greater extent than the cis conformer. science.govwikipedia.org Additional, minor contributions to this stabilization arise from nY→πCO, σCY→πCO, πCO→σCY, and πCO→σCY orbital interactions. science.govwikipedia.org Conversely, the pyramidalization at the nitrogen atom in the Weinreb amide structure of this compound leads to short contacts and strong repulsive Coulombic interactions in the gauche conformer, which act in opposition to the orbital stabilization. science.govwikipedia.org Therefore, the conformational landscape of this molecule is a result of the fine-tuning between these opposing forces, which is further modulated by the polarity of the surrounding solvent.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent. The interactions between all atoms are then calculated using a force field, and the trajectories of the atoms are determined by integrating Newton's equations of motion. This approach can reveal the flexibility of the molecule, the timescales of conformational transitions between the cis and gauche forms, and the specific interactions with solvent molecules that influence its dynamic behavior. Such simulations are crucial for bridging the gap between static computational models and the dynamic reality of molecular systems.

Mechanistic Insights from Theoretical Studies

Transition State Characterization and Reaction Pathway Elucidation

Detailed theoretical studies on the transition state and reaction pathways for reactions specifically involving this compound are limited in the available literature. However, computational chemistry provides robust methods for such investigations. Density Functional Theory (DFT) is a common approach to locate and characterize transition state structures on the potential energy surface of a reaction. science.govchemrxiv.org

For a hypothetical reaction, such as nucleophilic substitution at the carbonyl carbon, computational methods would be used to model the reactants, products, and the high-energy transition state connecting them. By calculating the geometries and energies of these species, the activation energy barrier for the reaction can be determined. chemrxiv.org Vibrational frequency analysis is then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org This type of analysis provides fundamental insights into the reaction mechanism, including whether the reaction proceeds through a concerted or stepwise pathway.

Prediction and Validation of Kinetic Isotope Effects (KIE)

The prediction and validation of Kinetic Isotope Effects (KIEs) are powerful tools for elucidating reaction mechanisms, and while no specific KIE studies for this compound were found, the principles of their computational prediction are well-established. wikipedia.orgprinceton.edu KIEs arise from the change in reaction rate upon isotopic substitution and are related to the changes in vibrational frequencies between the ground state and the transition state. princeton.edu

Computationally, KIEs can be predicted by calculating the vibrational frequencies of the isotopically labeled and unlabeled reactants and transition states using methods like DFT. uba.ar From these frequencies, the zero-point energies (ZPEs) are determined, and the KIE can be calculated. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org Comparing the computationally predicted KIEs with experimentally measured values serves as a stringent test of the accuracy of the calculated transition state structure and the proposed reaction mechanism. uba.ar

Structure-Property Relationship Predictions

Computational Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

The computational prediction of spectroscopic parameters is a valuable tool for structural elucidation and for complementing experimental data. For this compound, computational studies have focused on the infrared (IR) carbonyl stretching frequency (νCO) to understand its conformational preferences. science.govwikipedia.org The calculated νCO values for the cis and gauche conformers can be correlated with experimental IR spectra to estimate the relative populations of these conformers in different solvents.

While a comprehensive, computationally predicted IR spectrum and detailed Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are not available in the reviewed literature, the methods for such predictions are well-developed. nih.govnih.govnih.gov DFT calculations, often in conjunction with specific basis sets, can be used to compute the full vibrational spectrum of a molecule. nih.gov These calculated frequencies are often scaled to better match experimental data. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H, ¹³C), which can then be compared to experimental NMR spectra to aid in signal assignment and structural confirmation. uba.ar

Below is a table summarizing the types of computational predictions and their applications for a molecule like this compound.

| Computational Method | Predicted Parameter | Application |

| DFT (e.g., B3LYP) | Conformational Energies | Determining the relative stability of conformers. science.govwikipedia.org |

| SCI-PCM | Solvent Effects | Understanding how the solvent influences conformational equilibria. science.govwikipedia.org |

| NBO Analysis | Orbital Interactions | Elucidating the electronic origins of conformational preferences. science.govwikipedia.org |

| Molecular Dynamics | Atomic Trajectories | Simulating the dynamic behavior and flexibility of the molecule. chemicalbook.com |

| Transition State Theory | Activation Energies | Characterizing reaction mechanisms and pathways. science.govchemrxiv.org |

| DFT Frequency Calculations | Kinetic Isotope Effects | Validating proposed transition state structures. wikipedia.orgprinceton.eduuba.ar |

| DFT/GIAO | IR Frequencies, NMR Shifts | Aiding in the interpretation of experimental spectra. uba.arnih.gov |

Exploration of Non-Linear Optical Properties

While direct computational or experimental studies on the non-linear optical (NLO) properties of this compound are not extensively available in the current body of scientific literature, the potential for such properties can be inferred from theoretical investigations of structurally related compounds. The molecule's constituent parts—the phenoxy group and the N-methoxy-N-methylamide (Weinreb amide) moiety—suggest that it may exhibit NLO behavior. Organic molecules with electron-donating and electron-accepting groups, connected through a π-conjugated system, are known to be promising candidates for NLO materials. nih.govresearchgate.net

In this compound, the phenoxy group can act as an electron-donating group, while the carbonyl group within the acetamide framework can function as an electron acceptor. The delocalization of π-electrons across the aromatic ring and the amide bond can facilitate intramolecular charge transfer (ICT) upon interaction with an intense light source, a fundamental requirement for second and third-order NLO responses. nih.gov

Computational studies on similar organic molecules, such as acetamide derivatives, have demonstrated the significance of molecular structure on NLO properties. For instance, research on acetamide-chalcone derivatives has shown that the incorporation of a dimethylamine (B145610) group can significantly enhance two-photon absorption cross-sections, a key third-order NLO property. mdpi.com Another study on N-(3-nitrophenyl) acetamide, a non-linear optical crystal, highlights the role of the nitro group as a strong electron acceptor in creating a significant NLO response. researchgate.net

Theoretical investigations using methods like Density Functional Theory (DFT) are instrumental in predicting the NLO properties of novel materials. analis.com.mybohrium.com These calculations can determine key parameters such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), which quantify the second and third-order NLO responses, respectively. For a molecule to exhibit a significant NLO response, a large change in dipole moment upon excitation and a small transition energy are generally desirable.

The following table presents a summary of computationally determined NLO properties for some related organic molecules, providing a comparative context for the potential properties of this compound.

| Compound Name | Method | First-Order Hyperpolarizability (βtot) (esu) | Second-Order Hyperpolarizability (γ) (esu) |

| Urea (Reference) | DFT | 0.32 x 10⁻³⁰ | - |

| N-(4-methoxybenzylidene) isonicotinohydrazone (INH) | DFT/B3LYP-D/6-311G(d,p) | ~0.6–1.1 times higher than urea | ~8.3–17.0 times higher than urea |

| 3-nitro-N-phenylacetamide (3NAA) | - | SHG efficiency determined | - |

This table is for illustrative purposes and includes data for structurally related compounds to provide a potential range for the NLO properties of this compound. The values are highly dependent on the computational method and basis set used.

Further computational studies, specifically employing DFT and time-dependent DFT (TD-DFT) calculations, would be necessary to accurately quantify the polarizability, hyperpolarizability, and other NLO parameters of this compound. Such investigations would provide valuable insights into its potential for applications in optoelectronics and photonics. nih.gov

Chemical Reactivity and Mechanistic Studies of N Methoxy N Methyl 2 Phenoxyacetamide

Amide Reactivity and Functional Group Transformations

The reactivity of the N-methoxy-N-methylamide, often referred to as a Weinreb amide, is distinct from that of simple secondary or tertiary amides. This is primarily due to the electronic effects of the N-methoxy group, which stabilizes the amide and makes it an excellent acylating agent that resists over-addition of organometallic reagents.

The synthesis of N-methoxy-N-methylamides, including N-methoxy-N-methyl-2-phenoxyacetamide, typically proceeds via standard amide coupling reactions. The most common method involves the nucleophilic acyl substitution of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine.

The general mechanism begins with the activation of the carboxylic acid (phenoxyacetic acid in this case). This can be achieved by converting the acid to a more reactive species like an acid chloride or by using a coupling reagent. A widely used method in modern synthesis, particularly for sensitive substrates, employs carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com The carboxylic acid's oxygen atom attacks the electrophilic carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is an "active ester". masterorganicchemistry.com This active ester is then susceptible to nucleophilic attack by the nitrogen atom of N,O-dimethylhydroxylamine. The subsequent collapse of the tetrahedral intermediate yields the desired N-methoxy-N-methylamide and a dicyclohexylurea byproduct. masterorganicchemistry.com This process is highly efficient under mild, neutral conditions, which is advantageous for complex molecule synthesis. masterorganicchemistry.com

The alkylation of amides can be complex, as multiple sites are potentially reactive: the nitrogen, the amide oxygen (forming an imino ether), and the α-carbon. For N-substituted 2-phenylacetamides, which are structurally analogous to the phenoxyacetamide core, the outcome of alkylation is highly dependent on the reaction conditions. researchgate.net

Under basic conditions, a strong base can deprotonate either the nitrogen or the α-carbon. The enhanced acidity of the α-hydrogens (adjacent to the carbonyl group) often leads to the formation of a carbanion. researchgate.net This carbanion is highly nucleophilic, and in reactions with one equivalent of an alkylating agent, C-alkylation at the α-position can be the predominant pathway. researchgate.net In contrast, alkylation at the nitrogen atom typically occurs when the amide is deprotonated to form a carboxamide anion. researchgate.net

Alkylation can also be performed under neutral conditions using powerful alkylating agents like triethyloxonium (B8711484) tetrafluoroborate (B81430) or methyl trifluoromethanesulfonate (B1224126). researchgate.net These conditions often favor O-alkylation, leading to the formation of imino ether salts, which can subsequently rearrange. researchgate.net The choice of solvent, temperature, base, and alkylating agent allows for a degree of control over the site of alkylation. researchgate.net

Table 1: Potential Alkylation Sites and Conditions for Acetamides

| Alkylation Site | Favored Conditions | Reagents/Comments |

| α-Carbon | Basic | Strong base (e.g., NaH, LDA) to form a carbanion, followed by an alkyl halide. researchgate.net |

| Nitrogen | Basic | Strong base to form the amide anion. Selective N-alkylation can be achieved with specific base/solvent systems. researchgate.net |

| Oxygen | Neutral/Acidic | Powerful alkylating agents like methyl trifluoromethanesulfonate or triethyloxonium tetrafluoroborate. researchgate.net |

Carbon-Hydrogen (C-H) Bond Activation Methodologies

A significant area of research involving N-phenoxyacetamides is their use as substrates in transition metal-catalyzed C-H activation. The amide-containing side chain serves as an effective directing group, enabling highly selective functionalization of the otherwise inert C-H bonds on the phenoxy ring.

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation, valued for its high efficiency and mild reaction conditions. rsc.org In this context, the N-phenoxyacetamide group acts as a bidentate directing group, where the oxygen of the phenoxy group and the nitrogen of the amide chelate to the rhodium center. This coordination brings the catalyst into close proximity to the ortho C-H bond of the phenyl ring, facilitating its cleavage.

The general catalytic cycle typically begins with the C-H activation step, forming a five-membered rhodacycle intermediate. acs.org This key intermediate can then undergo insertion with a variety of unsaturated coupling partners, such as alkynes, alkenes, or diazo compounds. acs.orgresearchgate.net A notable feature of using N-phenoxyacetamides is that the N-O bond can function as an internal oxidant. acs.orgacs.org After the coupling step, a reductive elimination event can be followed by an intramolecular oxidative addition into the N-O bond, regenerating the Rh(III) catalyst and avoiding the need for an external oxidant. acs.orgresearchgate.net This "redox-neutral" process enhances the atom economy of the reaction. researchgate.netbohrium.com These strategies have been successfully applied to synthesize a diverse range of complex heterocyclic structures, including benzofurans, dihydrobenzofurans, and 1,2-oxazepines. acs.orgnih.govnih.govacs.org

The use of the N-phenoxyacetamide directing group provides excellent control over the regioselectivity of the C-H functionalization. The reaction overwhelmingly occurs at the ortho-position of the phenoxy ring due to the formation of the stable five-membered cyclometalated intermediate. researchgate.netacs.org This directed approach effectively overcomes the challenge of differentiating between the multiple C-H bonds present in the aromatic ring.

Furthermore, these catalytic systems can exhibit high levels of stereoselectivity. For instance, in the Rh(III)-catalyzed cascade annulation of N-phenoxyacetamides with propiolates, the reaction proceeds with exclusive Z-configuration selectivity for the resulting exocyclic enamino motifs. acs.orgbohrium.com Similarly, the coupling with alkylidenecyclopropanes can be controlled by the choice of solvent to produce either 3-ethylidenedihydrobenzofurans or dienes with excellent diastereoselectivity. acs.org The asymmetric synthesis of dihydrobenzofurans has also been demonstrated through the carbooxygenation of 1,3-dienes, highlighting the potential for enantioselective transformations. nih.govacs.org

Table 2: Examples of Selective Rh(III)-Catalyzed Reactions of N-Phenoxyacetamides

| Coupling Partner | Product Type | Selectivity Observed | Reference |

| Propiolates | Benzofuran-2(3H)-ones | Exclusive Z-configuration | bohrium.com, acs.org |

| 1,3-Dienes | Dihydrobenzofurans | High chemoselectivity; potential for asymmetric synthesis | nih.gov, acs.org |

| α,β-Unsaturated Aldehydes | 1,2-Oxazepines | High regioselectivity for [4+3] annulation | nih.gov, rsc.org |

| Alkylidenecyclopropanes | Dihydrobenzofurans or Dienes | Solvent-controlled chemoselectivity; excellent diastereoselectivity | acs.org |

To elucidate the mechanisms of these complex catalytic cycles, researchers employ various experimental techniques. Deuterium labeling is a powerful tool used to track bond-breaking and bond-forming events. chem-station.com In the context of C-H activation of N-phenoxyacetamides, experiments involving deuterated substrates can provide crucial insights. For example, if the ortho-hydrogens are replaced with deuterium, the reversibility of the C-H activation step can be assessed by monitoring for H/D scrambling in the starting material. rsc.org

The kinetic isotope effect (KIE) is another fundamental tool for probing reaction mechanisms. pkusz.edu.cn The KIE is determined by comparing the reaction rate of the normal substrate (with C-H bonds) to that of a deuterium-labeled substrate (with C-D bonds). A large primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. baranlab.org Conversely, a KIE value close to 1 suggests that C-H cleavage is not the rate-determining step. baranlab.org For the Rh(III)-catalyzed annulation of N-phenoxyacetamides with α,β-unsaturated aldehydes, deuteration experiments revealed that the initial C-H activation step is reversible and not rate-determining. rsc.org Such studies, combined with the isolation and characterization of key intermediates like the five-membered rhodacycle, are essential for building a complete mechanistic picture. rsc.orgacs.org

Intramolecular Cyclization and Rearrangement Pathways

The phenoxyacetamide framework is a precursor for constructing complex molecular architectures, particularly heterocyclic systems, through intramolecular reactions.

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, and phenoxyacetamide derivatives serve as effective starting materials for this purpose. researchgate.net A notable route involves the intramolecular cyclization of closely related N-hydroxy-2-phenoxyacetamides. These compounds can be cyclized using polyphosphoric acid (PPA) or Lewis acids like ferric chloride to yield 2H-1,4-benzoxazin-3(4H)-ones, an important moiety in pharmaceuticals. ias.ac.in The reaction proceeds via an intramolecular electrophilic aromatic substitution, demonstrating a direct method to form a key heterocyclic unit from the phenoxyacetamide structure. ias.ac.in

While not a direct intramolecular cyclization of the title compound itself, this compound serves as a key intermediate in the multi-step synthesis of other important heterocycles. For instance, it is used to prepare 2-acylbenzoic acids, which are direct precursors to phthalazinones. chemistrysteps.com In a documented procedure, this compound reacts with a lithiated benzoic acid derivative to form 5-methoxy-2-(2-phenoxyacetyl)benzoic acid. chemistrysteps.com This intermediate subsequently undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to furnish 7-Methoxy-4-phenoxymethyl-2H-phthalazin-1-one, a substituted phthalazinone. chemistrysteps.comlongdom.org This transformation highlights the utility of the phenoxyacetamide core in constructing fused heterocyclic systems like phthalazinones, which possess a wide range of biological activities. osf.io

Table 1: Synthesis of Heterocyclic Scaffolds

| Starting Material | Reagent(s) | Product | Heterocyclic Core | Citation |

|---|---|---|---|---|

| N-hydroxy-2-phenoxyacetamide | Polyphosphoric Acid (PPA) or FeCl₃ | 2H-1,4-benzoxazin-3(4H)-one | Benzoxazinone | ias.ac.in |

The mechanisms governing the rearrangement of phenoxyacetamide derivatives have been a subject of theoretical and practical investigation. Density functional theory (DFT) calculations have been used to understand the divergent pathways in Rh(III)-catalyzed C–H activation and cycloaddition reactions of N-phenoxyacetamide with cyclopropenes. acs.org These studies reveal that the reaction proceeds through a seven-membered rhodacycle intermediate. The subsequent reaction path, which involves β-carbon elimination and O–N bond cleavage, leads to a dearomatized dienone intermediate whose E/Z isomerization is crucial for the final cyclization to form a 2H-chromene. acs.org

In a different type of intramolecular rearrangement, N-methoxy-N-methylamides can undergo a novel homologative transformation. nih.govrsc.org Under specific basic conditions (using s-BuLi/PMDTA), the N-methyl group can be deprotonated to form an α-aminomethyl carbanion. nih.govrsc.org This carbanion spontaneously rearranges through heterolysis of the labile N-O bond, followed by the capture of the resulting electrophilic iminium ion by the released alkoxide. nih.gov This process effectively inserts the N-methyl carbon into the N-O bond, transforming the starting amide into an N-acyl-N,O-acetal, representing a unique homologative rearrangement. nih.govrsc.org

Role as a Versatile Synthetic Intermediate and Reagent

The N-methoxy-N-methylamide functionality, often called a Weinreb amide, imparts significant versatility to the title compound, allowing it to function as a stable and reliable precursor in complex synthetic sequences. orientjchem.org

Homologation, the process of extending a carbon chain by a defined unit, is a fundamental operation in organic synthesis. Weinreb amides are excellent partners in these reactions. rsc.org A derivative, N-methoxy-N-methyl-2-phenylsulfonylacetamide, serves as a versatile reagent for the two-carbon homologation of alkyl halides. researchgate.net This reagent acts as a synthetic equivalent to a ΘCH₂CHO or ΘCH₂COR anion, allowing for the straightforward extension of a carbon chain by two atoms. researchgate.net

More broadly, the homologation of Weinreb amides with various carbenoids has proven to be a versatile method for preparing α-substituted ketones under controlled conditions, avoiding the side reactions often seen with other acylating agents like esters. rsc.org This approach has been successfully applied to the synthesis of α-haloketones, α-cyanoketones, and α-oxyketones. rsc.orgrsc.org

One of the most significant applications of this compound is its role as a stable acylating agent, effectively serving as an acyl cation equivalent. The Weinreb amide functionality readily reacts with organometallic reagents, such as Grignard or organolithium compounds, to produce ketones. wikipedia.orgmychemblog.com A key feature of this reaction is the formation of a stable, chelated tetrahedral intermediate at low temperatures, which prevents the common problem of over-addition to form a tertiary alcohol. wikipedia.org This intermediate collapses to the ketone only upon aqueous workup. This reactivity is demonstrated in the synthesis of 5-methoxy-2-(2-phenoxyacetyl)benzoic acid, where this compound cleanly acylates a lithiated aryl species. chemistrysteps.com

Furthermore, the Weinreb amide group is a reliable precursor to aldehydes, thus acting as a stable aldehyde equivalent. researchgate.net The reduction of the amide with a controlled amount of a hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), cleanly furnishes the corresponding aldehyde. orientjchem.orgwikipedia.orgnih.gov This transformation stops at the aldehyde stage because the same stable tetrahedral intermediate is formed, which resists further reduction until workup. This dual reactivity makes this compound and related Weinreb amides privileged intermediates in the synthesis of complex molecules where precise control over carbonyl group formation is essential. mychemblog.comresearchgate.netcmu.edu

Table 2: Reactivity as a Synthetic Equivalent

| Function | Reagent | Product Type | Key Feature | Citations |

|---|---|---|---|---|

| Acyl Cation Equivalent | Organolithium or Grignard Reagents (e.g., R-MgBr, R-Li) | Ketone | Forms a stable chelated intermediate, preventing over-addition. | chemistrysteps.comwikipedia.orgmychemblog.com |

Biological and Pharmacological Research of N Methoxy N Methyl 2 Phenoxyacetamide Derivatives

Design and Synthesis of Bioactive Analogues

The development of novel phenoxyacetamide derivatives is rooted in the principles of rational drug design, where structural modifications are strategically implemented to enhance biological efficacy and selectivity.

Rational Design and Structural Modifications for Enhanced Biological Activity

The rational design of phenoxyacetamide analogues often begins with a lead compound, which is then systematically altered to optimize its interaction with biological targets. A common strategy involves the introduction of various substituents onto the phenoxy and amide portions of the scaffold to modulate properties like lipophilicity, electronic distribution, and steric bulk, which in turn influence bioactivity. mdpi.comnih.gov

For instance, the synthesis of novel 2-(2-phenoxyacetamido)benzamides involved reacting acid chlorides with appropriate aminobenzamides to create a library of compounds for screening. nih.gov This approach allows for the exploration of a wide chemical space to identify derivatives with improved potency. Similarly, the design of other related series, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides and N-substituted benzimidazole (B57391) carboxamides, has been guided by the goal of optimizing target engagement and biological response through targeted chemical synthesis. mdpi.comnih.govresearchgate.netmdpi.com

Modifications often focus on the aromatic rings. For example, introducing electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups such as chloro (-Cl) or nitro (-NO2) can significantly alter the molecule's properties. nih.govnih.gov Studies on resveratrol (B1683913) analogues have shown that methoxylated derivatives are often more potent antitumor agents than their hydroxylated counterparts, a principle that has been applied to the design of other compound classes. nih.gov The position of these substituents is also critical; for example, in one series of thiazole (B1198619) derivatives, substituting the phenyl ring with an electron-donating methoxy group resulted in a greater antimigration effect compared to substitution with electron-withdrawing groups. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For phenoxyacetamide derivatives, SAR studies have revealed several key trends.

In a series of 2-(2-phenoxyacetamido)benzamides, the nature and position of substituents on both the benzamide (B126) and phenoxy rings were found to be critical for antiproliferative activity. nih.gov Likewise, for 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic evaluation of analogs showed a preference for specific substitutions at certain positions to improve potency. mdpi.com For example, while methyl and methoxy analogs did not show superior potency in one series, chloro and trifluoromethyl analogs did. mdpi.com

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For many classes of kinase inhibitors and other anticancer agents, the pharmacophore often includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. The methoxy group, for instance, can influence lipophilicity and participate in hydrophobic interactions within a target protein's binding pocket, potentially enhancing the transport of the compound to its target. mdpi.comnih.gov SAR studies on various compound series have consistently highlighted the importance of the methoxy group's position in influencing bioactivity. mdpi.comresearchgate.netnih.gov

In Vitro Biological Activity Profiling

Derivatives of the N-methoxy-N-methyl-2-phenoxyacetamide scaffold have been subjected to extensive in vitro testing to characterize their biological effects, with a primary focus on their anticancer properties.

Anticancer and Antiproliferative Activities (e.g., against K562, NCI tumor cell line panel, MCF-7, SK-N-SH)

Phenoxyacetamide derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Several 2-(2-phenoxyacetamido)benzamides were initially evaluated for their in vitro antiproliferative activity against the K562 human chronic myelogenous leukemia cell line, with some compounds showing potent effects. nih.gov Other studies have also reported the cytotoxic activity of related compounds against K562 cells. mdpi.comresearchgate.net

Selected compounds from the 2-(2-phenoxyacetamido)benzamide series were further tested against the full panel of 60 human tumor cell lines at the National Cancer Institute (NCI). nih.gov This broad screening allows for the identification of compounds with selective activity against specific cancer types, including leukemia, colon, melanoma, and breast cancer. nih.govnih.gov

The MCF-7 breast cancer cell line is frequently used to evaluate the efficacy of new compounds. nih.govbiomedpharmajournal.org A variety of phenoxyacetamide-related structures have shown activity against MCF-7 cells. For example, a chalcone (B49325) derivative incorporating a 2-phenoxy-N-arylacetamide moiety with an electron-donating methoxy group exhibited potent activity against MCF-7 cells, with an IC50 value of 9.5 µg/mL. nih.gov Other studies have also demonstrated the efficacy of methoxy-containing compounds against this cell line. nih.govmdpi.comnih.govmdpi.commdpi.com

The SK-N-SH neuroblastoma cell line has also been used as a model to test the activity of potential anticancer agents. nih.govcellosaurus.orgcytion.commskcc.org Studies have shown that compounds can induce growth inhibition and apoptosis in SK-N-SH cells, suggesting a potential therapeutic avenue for neuroblastoma. nih.gov

The table below summarizes the antiproliferative activity of selected derivative compounds against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

| 2-(2-Phenoxyacetamido)benzamides | K562 | Varies by compound | nih.gov |

| Chalcone with phenoxy acetamide (B32628) moiety (5c) | MCF-7 | 9.5 µg/mL | nih.gov |

| 2,3',4,5'-tetramethoxy-trans-stilbene (TMS) | MCF-7 | 3.6 µM | nih.gov |

| N-methyl-substituted benzimidazole carboxamide | MCF-7 | 3.1 µM | nih.govmdpi.com |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 | 100 µM | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 0.013 µM | mdpi.com |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

A primary mechanism through which phenoxyacetamide derivatives exert their anticancer effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis.

The most active 2-(2-phenoxyacetamido)benzamide compounds were found to cause an arrest of K562 cells in the G0/G1 phase of the cell cycle. nih.gov Cell cycle arrest prevents cancer cells from proliferating uncontrollably. nih.gov Depending on the specific compound and cell type, arrest can occur at different phases, such as G1 or G2/M. nih.govresearchgate.netnih.gov For example, some chalcone derivatives incorporating a phenoxyacetamide structure were shown to arrest the cell cycle in both the G0/G1 and G2/M phases in different cell lines. researchgate.net

Following cell cycle arrest, these compounds often trigger apoptosis. This is characterized by morphological changes and biochemical markers, such as the externalization of phosphatidylserine, which can be detected by annexin (B1180172) V staining. mdpi.com The induction of apoptosis is a highly desirable trait for an anticancer drug, as it leads to the safe and effective elimination of tumor cells without inducing an inflammatory response. nih.gov Research has confirmed that various derivatives can induce apoptosis in cell lines including K562, MCF-7, and SK-N-SH. nih.govmdpi.comnih.gov

Investigation of Caspase Activation Pathways

Apoptosis is executed by a family of proteases called caspases. nih.gov The activation of these enzymes is a hallmark of the apoptotic process. There are two main caspase activation pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov

Research into phenoxyacetamide derivatives has shown that their pro-apoptotic activity is mediated by the activation of caspases. nih.gov Studies on related compounds have demonstrated the upregulation and activation of key caspases. For example, treatment of HepG2 cells with a novel phenoxyacetamide derivative led to a significant increase in the levels of caspase-3, caspase-8, and caspase-9. mdpi.com Caspase-8 is a key initiator caspase in the extrinsic pathway, while caspase-9 is the primary initiator of the intrinsic pathway. Caspase-3 is a crucial effector caspase in both pathways, responsible for cleaving cellular substrates and dismantling the cell. mdpi.comnih.gov Similarly, studies on MCF-7 cells have shown that certain compounds can significantly increase the activity of caspase-9, pointing towards the involvement of the mitochondrial pathway. researchgate.netdovepress.com

Anti-inflammatory Properties

Derivatives of 2-phenoxyacetamide (B1293517) have been investigated for their potential as anti-inflammatory agents. nih.govresearchgate.net Research into novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has shown that specific structural features influence their biological activity. nih.gov

Studies have revealed that the presence of halogens on the aromatic ring of these compounds tends to favor anti-inflammatory activity. nih.govnih.gov For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting anti-inflammatory properties. nih.govnih.gov The broader class of N-phenyl-2-phenoxyacetamides has also been noted for demonstrating anti-inflammatory bioactivity. researchgate.net The anti-inflammatory potential of this chemical scaffold is sometimes explored in conjunction with other activities, such as analgesic and anticancer effects. nih.govnih.gov

Antimicrobial and Antifungal Efficacy

The phenoxyacetamide scaffold has been a subject of research for developing new antimicrobial and antifungal agents. researchgate.net While some synthesized derivatives, such as certain N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides, were found to be devoid of antibacterial and antifungal activity at tested concentrations, other structural variations have shown significant promise. wikipedia.org

In particular, derivatives of 2-methoxyimino-2-phenyl-N-methylacetamide have demonstrated potent fungicidal properties. One study synthesized ten such derivatives and tested them against five plant pathogenic fungi. researchgate.net The results indicated strong antifungal activity for specific compounds against various fungi. researchgate.net

Table 1: In Vitro Antifungal Activity of 2-methoxyimino-2-phenyl-N-methylacetamide Derivatives at 10 µg/mL

| Compound | Target Fungus | Activity Level | Source |

|---|---|---|---|

| G5 | Botrytis cinerea Pers | Potent | researchgate.net |

| G6 | Botrytis cinerea Pers | Potent | researchgate.net |

| G7 | Botrytis cinerea Pers | Potent | researchgate.net |

| G7 | Gibberella zeae | Potent | researchgate.net |

| G7 | Rhizoctorua solani | Potent | researchgate.net |

| G8 | Botrytis cinerea Pers | Potent | researchgate.net |

| G8 | Rhizoctorua solani | Potent | researchgate.net |

Further structure-activity relationship studies on related compounds, such as 2-methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide derivatives, have revealed key insights. mdpi.com The introduction of an α-methylbenzylideneaminooxymethyl group at the 2-position of the benzene (B151609) ring of the phenylacetamide moiety was found to confer strong fungicidal activity. mdpi.com This activity could be further enhanced by adding halogen atoms, methyl, ethyl, methoxy, or difluoromethoxy groups to the benzylidene portion of the molecule. mdpi.com Among the synthesized compounds in this class, (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide was identified as a promising fungicide candidate for addressing rice diseases. mdpi.com

Antiviral Activity (e.g., SARS-CoV-2 Main Protease (Mpro) Inhibition)

The main protease (Mpro, also known as 3CL protease) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drug development. doi.orgnih.gov The 2-phenoxyacetamide chemical group has been identified as a significant marker in the discovery and development of antiviral agents that function through the inhibition of SARS-CoV-2 Mpro. researchgate.net

In silico studies have been conducted to explore the potential of 2-phenoxyacetamide derivatives as inhibitors of this viral protease. researchgate.net These computational methods, such as molecular docking, aim to predict the binding affinity and interaction between the small molecule derivatives and the active site of the Mpro enzyme. researchgate.net The identification of the phenoxyacetamide scaffold as a potential Mpro inhibitor highlights its importance for further investigation in the development of novel therapeutics against SARS-CoV-2 and other coronaviruses. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidases (MAO-A and MAO-B), Kinases, Carboxypeptidases, HIF-α Prolyl Hydroxylase, FLT3, HIV-protease)

Derivatives of phenoxyacetamide have been evaluated for their ability to inhibit various enzymes, showing potential in several therapeutic areas. Research has indicated that some phenoxyacetamide derivatives exhibit monoamine oxidase-A (MAO-A) inhibitor activity.

A significant area of investigation has been in the inhibition of kinases, particularly FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3, such as internal tandem duplication (ITD), are common in acute myeloid leukemia (AML). A novel phenoxyacetamide derivative, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, has been identified as a potent and selective inhibitor of the FLT3-ITD mutant. This compound demonstrated high potency against cancer cell lines positive for FLT3-ITD by suppressing the phosphorylation of the FLT3 kinase and its downstream signaling pathways, which in turn induced apoptosis and arrested the cell cycle. Notably, it showed significant selectivity over the wild-type FLT3 and cKIT kinase, which is a desirable trait for reducing potential side effects like myelosuppression.

Table 2: Activity of a FLT3-ITD Selective Phenoxyacetamide Inhibitor

| Parameter | Cell Line/Target | Value | Source |

|---|---|---|---|

| GI₅₀ (Cell Growth Inhibition) | FLT3-ITD positive cell lines | 30-80 nM | |

| FLT3-ITD positive primary cells | Potent antiproliferative effect | ||

| Selectivity | Over FLT3 wild type (wt) | 8-fold | |

| Over cKIT kinase | >300-fold |

Receptor Modulation Studies (e.g., N-Methyl-D-Aspartate (NMDA) Receptors, GluN2B Selectivity)

N-Methyl-D-Aspartate (NMDA) receptors are crucial for excitatory neurotransmission and synaptic plasticity in the brain. The dysfunction of these receptors, particularly those containing the GluN2B subunit, is linked to numerous neurological disorders. This has made GluN2B-containing NMDA receptors a significant target for therapeutic intervention. wikipedia.org

Research has established a general pharmacophore model for GluN2B-selective negative allosteric modulators. nih.gov These compounds typically consist of two nonpolar aromatic rings that are connected by a linker. nih.gov The binding site for these modulators is located at the interface between the GluN1 and GluN2B amino-terminal domains. nih.gov The chemical nature of the linker can be quite diverse and can accommodate various structures, including amides. nih.gov This structural flexibility provides a rationale for exploring phenoxyacetamide derivatives as potential modulators of GluN2B-containing NMDA receptors, as their core structure aligns with the described pharmacophore. While many known GluN2B inhibitors like ifenprodil (B1662929) contain piperidine (B6355638) or piperazine (B1678402) linkers, the capacity of the binding pocket to accommodate an amide linker suggests that phenoxyacetamides are a viable scaffold for designing new selective modulators. nih.govwikipedia.org

Antioxidant Activity

Phenoxyacetamide derivatives have been identified as possessing antioxidant activity. doi.org This property suggests that these compounds have the potential to shield biological systems from the harmful effects of oxidative processes, which are implicated in a wide range of diseases. doi.org The antioxidant capacity of such compounds is often evaluated through in vitro assays that measure their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical. The presence of a phenol (B47542) moiety within the structure is often a key contributor to antioxidant effects. The investigation into the antioxidant properties of phenoxyacetamides adds another dimension to their potential therapeutic applications. doi.org

Insecticidal Efficacy (e.g., against Spodoptera littoralis)

Certain phenoxyacetamide derivatives have been synthesized and evaluated for their effectiveness as insecticidal agents. A key target for this research has been the cotton leafworm, Spodoptera littoralis, a significant agricultural pest that causes extensive damage to various crops.

In one study, a series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were created and tested for their insecticidal efficacy against S. littoralis. The results of this research were promising, with several of the newly synthesized compounds demonstrating excellent insecticidal activity.

Table 3: Efficacy of N-(4-chlorophenyl)-2-phenoxyacetamide Derivatives against Spodoptera littoralis

| Compound | Observed Efficacy | Source |

|---|---|---|

| Compound 12 | Excellent | |

| Compound 6b | Excellent | |

| Compound 6c | Excellent |

Hypoglycemic Activity

Derivatives of this compound have been investigated for their potential to manage blood glucose levels. Research has focused on synthesizing novel compounds and evaluating their hypoglycemic effects. A notable area of study involves the creation of 2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. primescholars.com These compounds incorporate a thiazolidinedione moiety, a key feature in the "glitazone" class of antidiabetic drugs that are known to act as insulin (B600854) sensitizers by targeting peroxisome proliferator-activated receptors (PPARs). primescholars.comresearchgate.net

In one study, a series of fifteen such derivatives were synthesized and tested in alloxan-induced diabetic Wister albino mice. primescholars.comresearchgate.net The design of these molecules was based on rosiglitazone (B1679542) as a lead compound, with modifications aimed at enhancing hypoglycemic activity. These modifications included the incorporation of a methoxy group for its electron-donating effects and the replacement of the phenoxy ethyl group with a phenoxy methyl group. researchgate.net The results indicated that all synthesized derivatives exhibited significant hypoglycemic activity. primescholars.comresearchgate.net Structure-activity relationship (SAR) analysis revealed that the unsubstituted N-H at the 3rd position of the thiazolidinedione ring is crucial for activity. researchgate.net Furthermore, the presence of the phenoxy methyl chain (an ether linkage) was associated with promising activity. researchgate.net In contrast, the attachment of a phenyl ring, with or without substitutions, at the 5th position resulted in moderate hypoglycemic effects. researchgate.net